N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide
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Description
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.298. The purity is usually 95%.
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Biological Activity
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of dihydroisoxazole derivatives, characterized by their unique bicyclic structure which contributes to their biological activity. The presence of various functional groups, such as the methoxy and carboxamide moieties, enhances its interaction with biological targets.
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Cytotoxic Activity :
- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest significant activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. For instance, one study reported an IC50 value of 6.40 µg/mL for MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
- Antioxidant Activity :
- Binding Interactions :
Table 1: Cytotoxicity Results Against Cancer Cell Lines
Compound Name | Cell Line | IC50 Value (µg/mL) | Reference |
---|---|---|---|
This compound | MCF-7 | 6.40 ± 0.26 | |
This compound | A-549 | 22.09 ± 0.46 | |
Doxorubicin | MCF-7 | 9.18 ± 1.12 | |
Doxorubicin | A-549 | 15.06 ± 1.08 |
Observations from Morphological Studies
In morphological assessments using inverted phase contrast microscopy, treated cells exhibited notable changes such as membrane blebbing and nuclear disintegration, indicative of apoptosis. These findings support the cytotoxic potential observed in quantitative assays .
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-20-12-7-2-4-9-8-13(21-14(9)12)15(19)17-16-10-5-3-6-11(10)18-22-16/h2,4,7-8H,3,5-6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOQNAFZLUMQBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C4CCCC4=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.